molecular formula C21H18N4 B2688787 3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile CAS No. 304861-65-2

3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Cat. No.: B2688787
CAS No.: 304861-65-2
M. Wt: 326.403
InChI Key: HUGBSTODQMRBPO-UHFFFAOYSA-N
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Description

3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded by a gene located in the Down syndrome critical region of chromosome 21, and its overexpression is implicated in the neurological and developmental phenotypes associated with Down syndrome. This compound exerts its effects by competitively binding to the ATP-binding site of the DYRK1A kinase domain, thereby suppressing its catalytic activity. The primary research value of this inhibitor lies in its utility as a chemical probe to dissect the complex physiological and pathological roles of DYRK1A. It is extensively used in studies investigating tau protein hyperphosphorylation in Alzheimer's disease models, as DYRK1A has been shown to phosphorylate tau at multiple sites, contributing to neurofibrillary tangle pathology. Furthermore, its role in regulating nuclear factor of activated T cells (NFAT) signaling has made it a valuable tool for probing mechanisms in pancreatic beta-cell proliferation and function, with implications for diabetes research. Recent studies also explore its potential in targeting DYRK1A for the modulation of cognitive function and as a candidate for therapeutic development in neurodegenerative conditions.

Properties

IUPAC Name

3-methyl-1-(2-phenylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4/c1-15-13-20(23-12-11-16-7-3-2-4-8-16)25-19-10-6-5-9-18(19)24-21(25)17(15)14-22/h2-10,13,23H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGBSTODQMRBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile typically involves the condensation of 2-aminopyridine with appropriate ketones or aldehydes. One common method is the CuI-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . This reaction proceeds through a catalytic Ortoleva-King reaction, enabling the formation of the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenethylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzo[4,5]imidazo[1,2-a]pyridine compounds exhibit promising anticancer properties. For instance, compounds structurally related to 3-methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC) values, showing potent activity compared to standard antibiotics. This suggests a potential role in developing new antibacterial agents.

Neurological Applications

Research indicates that imidazo[4,5]pyridine derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases. The compound's ability to modulate G-protein coupled receptors (GPCRs) has been explored in the context of neurological disorders.

Synthesis Techniques

The synthesis of this compound can be achieved through various synthetic routes. These include:

  • Cyclization Reactions: Utilizing precursors such as phenethylamine and appropriate carbonitriles under specific reaction conditions to achieve the desired heterocyclic structure.
  • Multicomponent Reactions (MCRs): This approach allows for the efficient assembly of complex molecules in a single step, reducing the need for multiple purification steps.

Case Studies

Several case studies highlight the successful synthesis and biological evaluation of this compound:

  • A study reported the synthesis of a series of imidazo[4,5]pyridine derivatives using MCR techniques that yielded compounds with enhanced biological activity compared to traditional methods.
  • Another research focused on optimizing reaction conditions to improve yields and reduce reaction times for synthesizing this compound.

Data Tables

Application Area Description Key Findings
Anticancer ActivityInduces apoptosis in cancer cellsEffective against multiple cell lines
Antimicrobial ActivityInhibits growth of MRSAMIC values lower than standard antibiotics
Neurological EffectsPotential neuroprotective propertiesModulates GPCRs linked to neurodegeneration

Mechanism of Action

The mechanism of action of 3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets. This compound may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Amino Substituents: Phenethylamino (target compound): Likely enhances binding to hydrophobic pockets in enzymes or receptors but may reduce aqueous solubility due to aromatic bulk . Butylamino/Cyclohexylamino: Smaller alkyl groups improve solubility but may lower target affinity compared to aromatic amines .

Nitrile Group :

  • The nitrile at position 4 serves as a versatile handle for further functionalization (e.g., click chemistry) and may participate in hydrogen bonding with biological targets .

Trifluoromethyl Group :

  • Compounds with trifluoromethyl (e.g., ) exhibit increased lipophilicity and metabolic stability, making them candidates for prolonged in vivo activity .

Comparison with Nucleoside Analogues

Benzo[4,5]imidazo[1,2-a]pyridine derivatives differ from "reversed" C-nucleosides (e.g., pyrimidine-C-nucleosides in ) in their linkage to sugar moieties. This structural distinction may translate to improved hydrolytic stability but reduced specificity for nucleoside-metabolizing enzymes.

Structure-Activity Relationship (SAR) Insights

  • Amino Group Bulk: Larger substituents (e.g., phenethyl, cyclohexyl) correlate with improved target engagement but may compromise bioavailability .
  • Heterocycle Expansion : Pyrimidine-fused analogues (e.g., pyrimido[1,2-a]benzimidazoles) show superior kinase inhibition compared to simpler benzoimidazopyridines, highlighting the role of π-system extension in target selectivity .

Biological Activity

3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C19H14N4
  • CAS Number : 294850-03-6
  • Molecular Weight : 306.34 g/mol

Anticancer Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridines exhibit anticancer properties. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit the proliferation of chronic myeloid leukemia (CML) cells by targeting the BCR-ABL kinase pathway. The mechanism involves the inhibition of the T315I mutant form of the BCR-ABL kinase, which is resistant to many current therapies .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. A study highlighted that nitrogen heterocycles, including those related to imidazo[1,2-a]pyridine structures, possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDTBD
Pyrrole derivatives3.12 - 12.5S. aureus, E. coli

Study on Anticancer Activity

A notable study investigated a series of imidazo[1,2-a]pyridine derivatives for their ability to inhibit cancer cell growth. The results indicated that these compounds could effectively reduce cell viability in CML models by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Evaluation

In another study focused on antimicrobial activity, several derivatives were synthesized and tested against various bacterial strains. The results showed that compounds with structural similarities to this compound had potent activity against both gram-positive and gram-negative bacteria .

The biological mechanisms underlying the activities of this compound are likely multifaceted:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Antimicrobial Mechanisms : It may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes in bacteria.

Q & A

Q. What are the most efficient synthetic routes for synthesizing benzo[4,5]imidazo[1,2-a]pyridine derivatives, including 3-Methyl-1-(phenethylamino) derivatives?

  • Methodological Answer : The primary synthetic strategies involve multicomponent reactions (MCRs) and pseudo three-component reactions . For example:
  • Multicomponent Reactions : Reacting 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aromatic aldehydes yields 1-amino-3-aryl-4-nitro derivatives with 85% yields (using ethanol as solvent, room temperature) .
  • Pseudo Three-Component Reactions : Combining 2-(1H-benzimidazol-2-yl)acetonitrile with dialdehydes (e.g., o-phthalaldehyde) in ethanol with triethylamine as a base achieves 75–89% yields .
  • Catalytic Systems : OMS-2-SO3H catalyst enables one-pot synthesis of tricyclic dihydropyrimidines from 2-aminobenzimidazole and aldehydes .

Q. How are benzo[4,5]imidazo[1,2-a]pyridine derivatives structurally characterized?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : CN stretch at ~2200 cm⁻¹, NH2 peaks at 3244–3460 cm⁻¹ .
  • NMR : Distinct aromatic proton shifts (e.g., δ 7.15–8.71 ppm for aryl groups) and NH signals (δ 12.96–13.13 ppm) .
  • Mass Spectrometry : LC-MS/APCI+ confirms molecular ions (e.g., m/z = 415.1 [M+H]+ for trifluoromethyl derivatives) .
  • Melting Points : Decomposition points (242–247°C) indicate thermal stability .

Q. What solvent systems and workup procedures are optimal for isolating these compounds?

  • Methodological Answer :
  • Solvents : Ethanol or DMSO are preferred for solubility and reaction efficiency .
  • Workup : Precipitation from reaction media (e.g., ethanol) avoids chromatography, achieving >85% purity .

Advanced Research Questions

Q. How do reaction conditions (catalyst, solvent, temperature) impact the yield and selectivity of benzoimidazo-pyridine derivatives?

  • Methodological Answer :
  • Catalyst-Free Systems : Polyethylene glycol (PEG-400) under solvent-free conditions achieves moderate yields (65–78%) but simplifies purification .
  • Metal-Free Catalysis : DMAP promotes C–N coupling in dihalofuranone-based syntheses, enabling room-temperature reactions with 80–92% yields .
  • Contradiction Analysis : While multicomponent reactions (85% yield) require aldehydes with electron-withdrawing groups, pseudo three-component methods tolerate diverse substituents but demand strict stoichiometric control .

Q. What is the structure-activity relationship (SAR) of substituents on biological activity?

  • Methodological Answer :
  • Trifluoromethyl Groups : Derivatives with CF3 at position 3 show enhanced antiparasitic activity (IC50 < 1 µM) due to increased lipophilicity .
  • Halogen Substitution : Chloro or bromo substituents (e.g., 7,8-dichloro derivatives) improve antifungal activity (MIC = 8 µg/mL against Candida albicans) .
  • Amino Modifications : Pyrazinylamino groups at position 1 reduce cytotoxicity while maintaining quantum yields (Φ = 0.42–0.58) in fluorophores .

Q. How can computational methods guide the design of benzoimidazo-pyridine fluorophores?

  • Methodological Answer :
  • DFT Calculations : Predict absorption/emission wavelengths (e.g., 380–400 nm absorption, 470–500 nm emission) by modeling HOMO-LUMO gaps .
  • TD-DFT Validation : Matches experimental Stokes shifts (Δλ = 90–120 nm) for derivatives with aryl substituents at position 4 .

Data Contradiction and Optimization Analysis

Q. Why do similar synthetic routes yield divergent outcomes with different aldehydes?

  • Analysis :
  • Electron-Deficient Aldehydes (e.g., 4-bromophenyl): Higher yields (85%) due to stabilized imine intermediates .
  • Electron-Rich Aldehydes (e.g., 4-methoxyphenyl): Require longer reaction times (24 vs. 12 hours) to avoid byproduct formation .
  • Steric Effects : Bulky substituents (e.g., 2-fluorobenzyl) reduce yields by 15–20% in SNAr reactions .

Q. How do competing reaction pathways affect product distribution in MCRs?

  • Analysis :
  • Enamine vs. Ketenimine Intermediates : Excess malononitrile shifts equilibrium toward ketenimine formation, favoring nitro-substituted products .
  • Oxidative Cyclization : Copper(II) acetate converts arylazo intermediates into triazolopyrimidines (75% yield), competing with direct cyclization .

Applications in Academic Research

Q. What biological screening approaches are used for benzoimidazo-pyridine derivatives?

  • Methodological Answer :
  • Antiparasitic Assays : In vitro testing against Plasmodium falciparum (via lactate dehydrogenase assay) identifies potent derivatives (e.g., compound 49 , IC50 = 0.7 µM) .
  • Antifungal Activity : Broth microdilution (CLSI M27-A3 protocol) reveals MIC values for coumarin-fused derivatives against Aspergillus spp. .

Q. How are photophysical properties leveraged for OLED material development?

  • Methodological Answer :
  • Quantum Yield Optimization : Substituents like 4-acetamidoanilino enhance fluorescence efficiency (Φ = 0.58) in marine algae-derived derivatives .
  • Absorption-Emission Profiling : UV-Vis (λmax = 380–400 nm) and fluorescence spectra (λem = 470–500 nm) guide OLED layer design .

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